

3-Oxopropanenitrile IUPAC name and synonyms

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Compound of Interest

Compound Name: 3-Oxopropanenitrile

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An In-depth Technical Guide to 3-Oxopropanenitrile

For researchers, scientists, and drug development professionals, **3-Oxopropanenitrile** and its derivatives are pivotal building blocks in organic synthesis, particularly in the construction of heterocyclic compounds with potential pharmacological activities. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis methodologies, and applications.

Nomenclature and Identification

The compound with the chemical structure NCCH2CHO is systematically named **3-oxopropanenitrile** according to IUPAC nomenclature.^{[1][2]} It is also widely known by its common synonym, Cyanoacetaldehyde.^{[2][3]} Due to its bifunctional nature, containing both a nitrile and an aldehyde group, it is classified as a β -ketonitrile.^[3]

Identifier	Value
IUPAC Name	3-oxopropanenitrile
Synonyms	Cyanoacetaldehyde, Propanenitrile, 3-oxo-
CAS Number	6162-76-1 ^{[2][4]}
Molecular Formula	<chem>C3H3NO</chem> ^{[3][4]}
InChI Key	ZMMOYIXZGHJMNI-UHFFFAOYSA-N ^[2]
SMILES	<chem>C(C=O)C#N</chem> ^[2]

Physicochemical Properties

The physical and chemical properties of **3-Oxopropanenitrile** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value
Molecular Weight	69.06 g/mol [2][3]
Density	1.0 ± 0.1 g/cm³[4]
Boiling Point	166.2 ± 23.0 °C at 760 mmHg[4]
Flash Point	54.3 ± 22.6 °C[4]
Exact Mass	69.021463719 Da[2]
Monoisotopic Mass	69.021463719 Da[2]
Topological Polar Surface Area	40.9 Å²[2]
Complexity	68.2[2]
Hydrogen Bond Donor Count	0[2]
Hydrogen Bond Acceptor Count	2[2]
Rotatable Bond Count	1[2]

Synthesis and Reactivity

3-Oxopropanenitrile is a versatile reagent in organic synthesis due to its reactive carbonyl and nitrile functionalities.[3] It participates in a variety of chemical transformations, including nucleophilic additions, condensation reactions, and cyclizations.[3][5]

General Synthesis Methods

Several synthetic routes to **3-oxopropanenitrile** and its derivatives have been developed:

- **Electrophilic Cyanoacetylation:** This method involves the direct introduction of the cyanoacetyl group onto heterocyclic and aromatic systems.[6] A common approach is the in-

situ generation of a mixed anhydride from cyanoacetic acid and another anhydride, such as acetic or trifluoroacetic anhydride, which then undergoes electrophilic attack on the substrate.[6]

- Condensation Reactions: These reactions represent a fundamental strategy for constructing the β -ketonitrile framework. They typically involve the reaction of a nitrile precursor with a carbonyl compound or its derivative.[3][5]
- From α -Haloketones: The reaction of α -haloketones with cyanide ions is another method for the synthesis of **3-oxopropanenitriles**.[3]
- Oxidative Cyclization Reactions: Manganese(III) acetate can mediate the cyclization of **3-oxopropanenitriles** with conjugated alkenes to form 4,5-dihydrofuran-3-carbonitriles.[3]

Key Reactions

3-Oxopropanenitrile is a key reactant in several important name reactions and synthetic transformations:

- Gewald Reaction: It is a cornerstone of heterocyclic chemistry as a key reactant in the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[3]
- Synthesis of Heterocycles: Its derivatives are extensively used as precursors for the synthesis of a wide variety of heterocyclic systems, including pyridines, pyrans, thiazolines, and thiadiazoles.[3]

Experimental Protocols

While a specific protocol for the synthesis of the parent **3-oxopropanenitrile** is not detailed in the provided results, a representative procedure for a derivative, 3-(Azepan-1-yl)-**3-oxopropanenitrile**, is outlined below. This protocol is optimized for a multi-kilogram scale.[7]

Overall Reaction: This synthesis is a one-step nucleophilic acyl substitution where ethyl cyanoacetate is directly amidated with azepane.[7]

Materials and Equipment:

- 100 L glass-lined reactor

- Toluene
- Ethyl cyanoacetate
- Azepane
- 2 M Hydrochloric Acid
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Isopropanol
- n-Heptane

Procedure:

- Reactor Setup and Reagent Charging: 1.1. Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere.[\[7\]](#) 1.2. Charge the reactor with toluene (50 L).[\[7\]](#) 1.3. Add ethyl cyanoacetate (10.0 kg, 88.4 mol) to the reactor with moderate stirring.[\[7\]](#) 1.4. Slowly add azepane (9.6 kg, 96.8 mol) to the reactor over 30 minutes, maintaining the internal temperature below 40 °C.[\[7\]](#)
- Reaction: 2.1. Heat the reaction mixture to reflux (approximately 110 °C).[\[7\]](#) 2.2. Maintain reflux for 12 hours, monitoring the reaction progress by HPLC until the consumption of ethyl cyanoacetate is complete (<1% remaining).[\[7\]](#)
- Work-up and Extraction: 3.1. Cool the reaction mixture to room temperature (20-25 °C).[\[7\]](#) 3.2. Transfer the mixture to a 200 L extractor.[\[7\]](#) 3.3. Wash the organic phase sequentially with 2 M Hydrochloric Acid (50 L), Saturated Sodium Bicarbonate solution (50 L), and Brine (50 L).[\[7\]](#) 3.4. Separate the organic layer and dry it over anhydrous magnesium sulfate (5.0 kg).[\[7\]](#) 3.5. Filter the drying agent and wash the filter cake with toluene (10 L).[\[7\]](#)
- Solvent Evaporation and Product Isolation (Crude): 4.1. Concentrate the combined organic filtrates under reduced pressure to obtain a crude oil.[\[7\]](#)

- Purification by Recrystallization: 5.1. Transfer the crude product to a clean 100 L crystallizer. [7] 5.2. Add isopropanol (20 L) and heat to 50-60 °C with stirring until all solid dissolves.[7] 5.3. Slowly add n-heptane (40 L) while maintaining the temperature.[7] 5.4. Cool the mixture slowly to 0-5 °C over 4 hours to induce crystallization.[7]

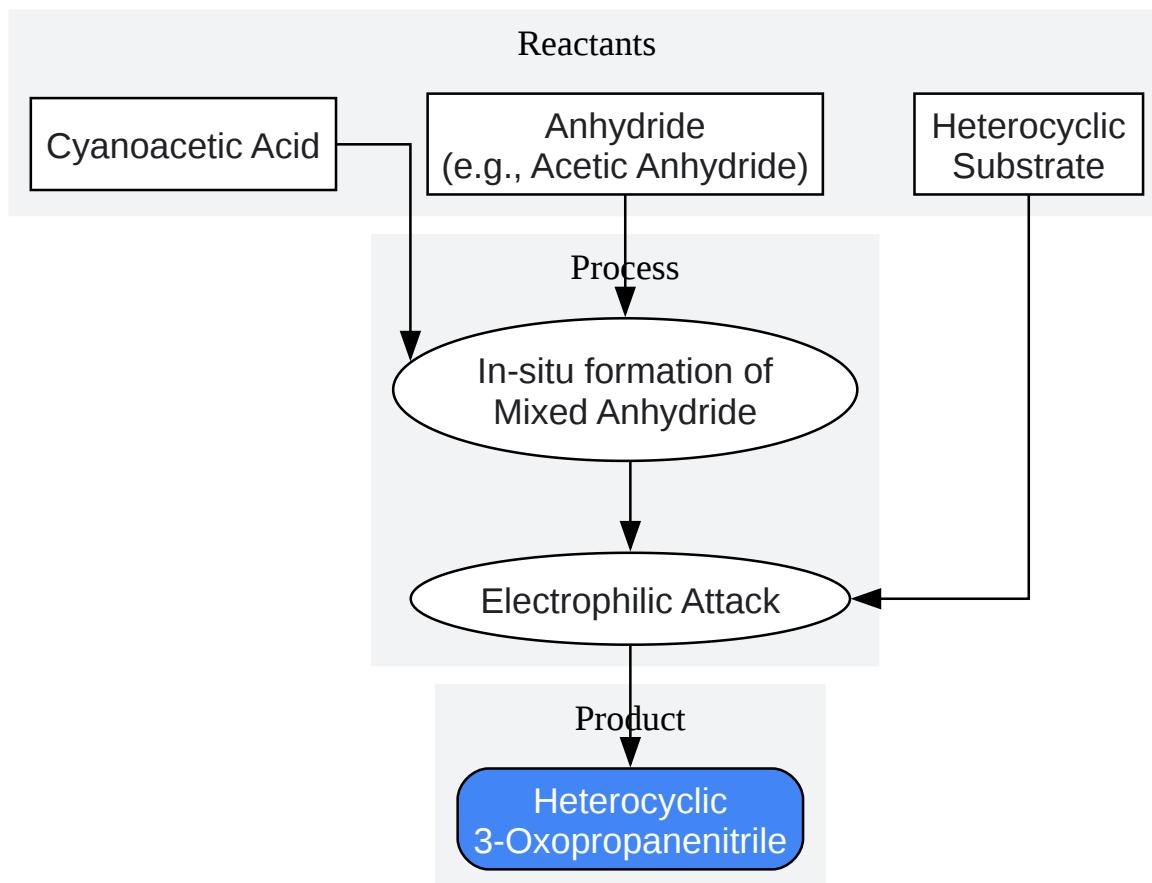
Applications in Research and Drug Development

3-Oxopropanenitrile and its derivatives are valuable intermediates in medicinal chemistry for the creation of novel molecules with potential pharmacological activities.[3] Research has indicated that some derivatives exhibit biological activities, including antimicrobial and anticancer properties.[5] Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents.[5] Furthermore, some compounds derived from **3-oxopropanenitrile** have been shown to inhibit specific enzymes involved in metabolic pathways.[5]

Visualizations

Synthesis Workflow: Electrophilic Cyanoacetylation

The following diagram illustrates the general workflow for the synthesis of heterocyclic **3-oxopropanenitriles** via electrophilic cyanoacetylation.



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Caption: Electrophilic cyanoacetylation workflow for heterocyclic **3-oxopropanenitriles**.

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